Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
Description
Allyl 2-acetamido-2-deoxy-α-D-glucopyranoside (CAS: 55400-75-8) is a synthetic glycoside derivative of N-acetylglucosamine (GlcNAc), featuring an allyl aglycone group. Its molecular formula is C₁₁H₁₉NO₆, with a molecular weight of 261.27 g/mol . The compound is widely utilized in glycobiology and organic synthesis, particularly as a building block for oligosaccharide assembly and functionalization. Its allyl group enables participation in click chemistry and further derivatization, making it valuable in carbohydrate-based drug discovery and enzymatic studies .
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-3-4-17-11-8(12-6(2)14)10(16)9(15)7(5-13)18-11/h3,7-11,13,15-16H,1,4-5H2,2H3,(H,12,14)/t7-,8-,9-,10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLRLITULFAIEW-ILAIQSSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC=C)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC=C)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside can be synthesized from 2-acetamido-2-deoxy-alpha-D-glucopyranose and allyl bromide. The reaction typically involves the use of a solvent and a catalyst under appropriate conditions .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Allyl bromide, various catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted glucopyranosides .
Scientific Research Applications
Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is widely used in scientific research, particularly in glycobiology. Its applications include:
Chemistry: Studying carbohydrate chemistry and glycan synthesis.
Biology: Investigating protein-glycan interactions and glycan roles in biological systems.
Medicine: Exploring potential therapeutic applications and drug delivery systems.
Industry: Used in biochemical assays and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycan synthesis and degradation. It can modulate the activity of these enzymes, affecting glycan formation and recognition processes .
Comparison with Similar Compounds
Methyl 2-Acetamido-2-Deoxy-α-D-Glucopyranoside
- Structure : Methyl aglycone instead of allyl.
- Properties : Smaller molecular weight (235.23 g/mol ) and higher hydrophilicity compared to the allyl derivative.
- Applications : Used as a standard substrate for α-N-acetylglucosaminidase assays but lacks versatility in click chemistry .
- Safety : Requires protective equipment (gloves, masks) due to irritant properties .
Phenyl/p-Nitrophenyl Derivatives
- Structure : Aromatic aglycones (phenyl or p-nitrophenyl).
- Properties : Enhanced chromogenic/fluorogenic properties (e.g., 4-methylumbelliferyl derivatives enable sensitive fluorometric enzyme assays) .
- Enzymatic Activity : p-Nitrophenyl derivatives are hydrolyzed 85% faster by fungal β-N-acetylhexosaminidases compared to allyl/methyl analogs .
Protecting Group Variations
Benzylated Derivatives
Acetylated Derivatives
- Example: Allyl 3,4-di-O-acetyl-2-deoxy-2-dichloroacetamido-6-iodo-β-D-glucopyranoside.
- Properties : Iodo and dichloroacetamido groups enhance reactivity for nucleophilic substitutions.
- Synthesis : Prepared via tosylation followed by iodide displacement, enabling site-specific modifications .
Functional Group Modifications
4-Deoxy Analogs
- Example: Phenyl 2-acetamido-2,4-dideoxy-β-D-xylo-hexopyranoside.
- Properties : Removal of the C4 hydroxyl group increases substrate specificity for fungal β-N-acetylhexosaminidases (up to 85% hydrolysis efficiency) .
- Applications : Used to study enzyme active-site geometry and transglycosylation reactions .
Trifluoroacetamido Derivatives
- Example: Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-α-D-glucopyranoside.
- Properties : Trifluoroacetamido group enhances metabolic stability and resistance to enzymatic degradation.
- Applications: Useful in radiolabeling and glycosaminoglycan biosynthesis studies .
Biological Activity
Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside (AAAG) is a synthetic oligosaccharide that has garnered interest in the fields of glycobiology and medicinal chemistry due to its unique structural properties and biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview
AAAG is characterized by an allyl group attached to the 2-acetamido-2-deoxy-alpha-D-glucopyranoside moiety, with the molecular formula . Its structural uniqueness allows for various chemical modifications, making it a valuable compound in both synthetic and biological contexts. The compound is primarily utilized in glycobiology research to study glycan interactions and enzyme activities.
Target Interactions
AAAG interacts with several biological targets through its structural similarity to naturally occurring sugars. Notably, it has been shown to bind to specific receptors on immune cells, such as Toll-like receptors (TLRs), which play a crucial role in initiating immune responses. This interaction enhances the immune response to vaccine antigens, suggesting potential applications in vaccine development and cancer immunotherapy.
Enzyme Inhibition
Research indicates that AAAG exhibits significant biological activities relevant to enzyme inhibition. It has been studied for its potential to inhibit hexosaminidases and β-glucuronidase, enzymes involved in various metabolic processes. Such inhibition may have therapeutic implications, particularly concerning diseases involving glycosaminoglycan metabolism .
Cellular Effects
AAAG influences cellular processes by modulating the activity of glycosylated receptors and enzymes on cell surfaces. It affects cell signaling pathways critical for various physiological functions. The compound's ability to interact with enzymes such as N-acetylglucosaminidase highlights its role in biochemical reactions involving glycoproteins and glycolipids .
Pharmacokinetics
The pharmacokinetic profile of AAAG suggests that its bioavailability is influenced by factors such as solubility, stability, and the presence of transport proteins. These factors determine the compound's efficacy in biological systems.
Vaccine Development
AAAG has shown promise as an adjuvant in vaccines, enhancing immune responses when combined with vaccine antigens. Studies demonstrate that it can stimulate a stronger immune response by promoting the activation of immune cells through TLR binding. This property positions AAAG as a potential candidate for developing more effective vaccines.
Cancer Immunotherapy
In cancer research, AAAG is being explored for its ability to enhance the recognition and attack of cancer cells by the immune system when used alongside tumor antigens. This approach may lead to innovative strategies for cancer treatment by harnessing the body’s immune response .
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and unique aspects of AAAG compared to similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Acetamido-2-deoxy-alpha-D-glucopyranose | Lacks the allyl group; basic structure of glucopyranose | Fundamental building block in glycoscience |
| N-acetyl-D-glucosamine | Acetamido group attached to glucosamine | Precursor for glycosaminoglycans |
| Allyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | Beta configuration at the anomeric center | Variation in stereochemistry affects properties |
Case Studies and Research Findings
- Chemoenzymatic Synthesis : A study demonstrated that engineered variants of amylosucrase exhibited enhanced specificity towards AAAG as an acceptor molecule for synthesizing oligosaccharides mimicking Shigella flexneri O-antigens. This specificity allows for efficient enzymatic synthesis of glucosylated building blocks crucial for vaccine development .
- Enzyme Interaction Studies : Using techniques such as surface plasmon resonance, researchers quantified the binding interactions between AAAG and hexosaminidases, providing insights into its mechanism of action and potential therapeutic benefits .
- Immunological Applications : Research indicates that AAAG can significantly enhance the efficacy of vaccines by acting as an adjuvant through TLR activation, leading to improved immune responses against various pathogens.
Q & A
Basic Research Questions
Q. What are the optimal synthetic strategies for Allyl 2-acetamido-2-deoxy-α-D-glucopyranoside, and how do protecting groups influence regioselectivity?
- Methodological Answer : Synthesis typically involves regioselective glycosylation using pre-functionalized glycosyl donors. For example, allyl glycosides can be synthesized via Koenigs-Knorr reactions, where the allyl group acts as a temporary protecting group. Key steps include:
- Selective acetylation at the 3,4,6-positions (e.g., using acetic anhydride in pyridine) to protect hydroxyl groups .
- Activation of the anomeric position with reagents like BF₃·Et₂O or AgOTf to promote glycosidic bond formation .
- Deprotection under mild conditions (e.g., Pd/C-catalyzed hydrogenolysis for allyl removal) to yield the target compound .
- Critical Considerations : Competing side reactions (e.g., orthoester formation) may occur if acetyl groups are mispositioned. Validate regiochemistry via ¹H-NMR coupling constants and HSQC experiments .
Q. Which analytical techniques are most reliable for characterizing Allyl 2-acetamido-2-deoxy-α-D-glucopyranoside and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C-NMR (e.g., anomeric proton at δ ~5.0–5.5 ppm for α-configuration) and 2D experiments (HSQC, HMBC) confirm regiochemistry and stereochemistry .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or MALDI-TOF validates molecular weight. For example, intermediates with acetyl groups show characteristic fragmentation patterns .
- Polarimetry : Optical rotation confirms retention of chirality during synthesis .
Advanced Research Questions
Q. How can Allyl 2-acetamido-2-deoxy-α-D-glucopyranoside be utilized to study glycosidase or glycosyltransferase activity?
- Methodological Answer :
- Enzyme Kinetic Assays : Use the compound as a substrate or inhibitor. Monitor hydrolysis rates (for glycosidases) or transfer efficiency (for glycosyltransferases) via HPLC or fluorometric assays .
- Structural Studies : Co-crystallize with enzymes (e.g., β-galactosidase) to resolve binding modes. Molecular docking can predict interactions with catalytic residues .
- Competitive Inhibition : Compare IC₅₀ values with natural substrates (e.g., N-acetylglucosamine derivatives) to assess specificity .
Q. What experimental approaches resolve contradictions in reported glycosylation efficiencies of Allyl 2-acetamido-2-deoxy-α-D-glucopyranoside derivatives?
- Methodological Answer :
- Condition Screening : Test solvents (e.g., CH₂Cl₂ vs. DMF), temperatures, and catalysts (e.g., TMSOTf vs. NIS/AgOTf) to identify optimal parameters .
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O at the anomeric center) to track glycosidic bond formation via MS .
- Side-Product Analysis : Characterize byproducts (e.g., orthoesters) via LC-MS and adjust protecting group strategies accordingly .
Q. How does the allyl group in Allyl 2-acetamido-2-deoxy-α-D-glucopyranoside influence its stability in biological assays compared to other protecting groups?
- Methodological Answer :
- Stability Profiling : Compare hydrolysis rates under physiological conditions (pH 7.4, 37°C) with benzyl or acetyl-protected analogs. Use LC-MS to quantify degradation .
- Enzymatic Compatibility : Test resistance to common hydrolases (e.g., esterases) in cell lysates. Allyl groups are more stable than acetyl but less than benzyl .
- In Vivo Applications : Evaluate bioavailability in model organisms (e.g., C. elegans) using fluorescently tagged derivatives .
Data Contradiction Analysis
Q. Why do studies report varying yields for the synthesis of Allyl 2-acetamido-2-deoxy-α-D-glucopyranoside, and how can reproducibility be improved?
- Root Causes :
- Moisture Sensitivity : Glycosylation reactions are highly sensitive to trace water. Use rigorously dried solvents and inert atmospheres .
- Donor-Acceptor Mismatch : Steric hindrance from bulky protecting groups (e.g., trityl) may reduce coupling efficiency. Optimize using minimally protected acceptors .
- Reproducibility Strategies :
- Standardize reaction monitoring (TLC or inline IR spectroscopy).
- Report detailed protocols for solvent purity, catalyst lot numbers, and purification methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
